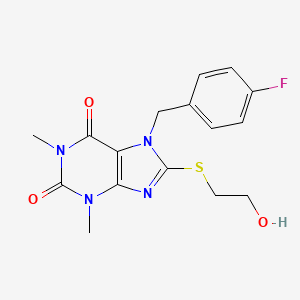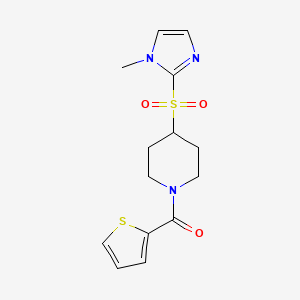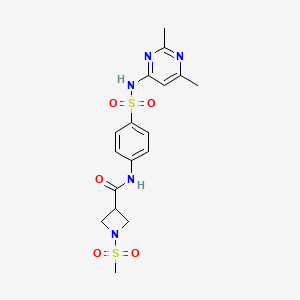
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” is a complex organic molecule. It likely contains a quinazolinone core, which is a type of heterocyclic compound . Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as thieno[3,2-d]pyrimidin-4-ones have been synthesized by heating thiophene-2-carboxamides in formic acid . This suggests that similar methods could potentially be used for the synthesis of “3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone”.Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Computational tools can be used to investigate the molecular and electronic behavior of such compounds .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, compounds with a thiophene ring can undergo reactions such as Swern/Dess–Martin oxidations, ozonolysis, Wittig and Horner–Wadsworth–Edmonds olefinations, condensation reactions, and 1,3-dipolar cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the 1H NMR spectrum can provide information about the number and type of hydrogen atoms in the molecule .Aplicaciones Científicas De Investigación
Photophysical Applications
Researchers investigate the photophysical behavior of thienylmethyl quinazolinones. Their fluorescence properties make them suitable for use as fluorescent probes in biological imaging or chemical sensing applications.
References:
- Zheng, Y.-G., Yin, H.-H., Yu, D.-F., Chen, X., Tang, X.-L., Zhang, X.-J., Xue, Y.-P., Wang, Y.-J., & Liu, Z.-Q. (2017). Recent advances in biotechnological applications of alcohol dehydrogenases. Applied Microbiology and Biotechnology, 101(3), 987–1001
- (2020). Recent advances in the synthesis of imidazoles. RSC Publishing
- (2019). Effective Hydrogenation of 3-(2”-furyl)- and 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-prop-2-en-1-one. Molecules, 24(17), 3185
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 2-aminothiophenol with 2-cyanobenzaldehyde, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-aminothiophenol", "2-cyanobenzaldehyde", "sodium acetate", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-cyanobenzaldehyde in the presence of sodium acetate and acetic acid to form 3-(2-thienylmethyl)-2-cyano-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Cyclization of the intermediate product with sulfur to form 3-(2-thienylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Oxidation of the thioxo group to form the final product, 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, using hydrogen peroxide." ] } | |
Número CAS |
218929-74-9 |
Nombre del producto |
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone |
Fórmula molecular |
C13H10N2OS2 |
Peso molecular |
274.36 |
Nombre IUPAC |
2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |
Clave InChI |
UOPGKGRKHBIOKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



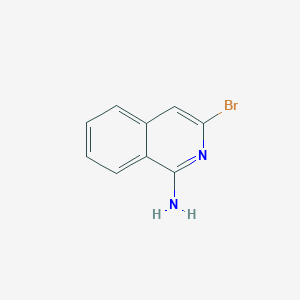

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)
![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)
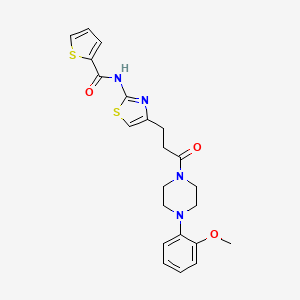
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)
